molecular formula C8H6N2O2 B1360288 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- CAS No. 21084-84-4

1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-

Cat. No.: B1360288
CAS No.: 21084-84-4
M. Wt: 162.15 g/mol
InChI Key: INVHTFJJZGBKTM-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- can be synthesized through several methods. One common approach involves the cyclization of acylhydrazines with nitriles under acidic conditions. The reaction typically requires the use of a strong acid, such as sulfuric acid or phosphorus oxychloride, to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 1,2,4-oxadiazoles often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening techniques can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- is unique due to its specific arrangement of atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

5-phenyl-1,2,4-oxadiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-9-7(12-10-8)6-4-2-1-3-5-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVHTFJJZGBKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175311
Record name 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21084-84-4
Record name 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021084844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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